3-(2-Aminoethoxy)-phenol

描述

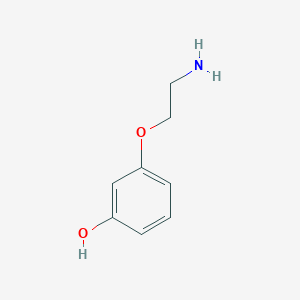

3-(2-Aminoethoxy)-phenol (CAS: 1268609-83-1, as hydrochloride salt) is a phenolic compound with the molecular formula C₈H₁₂ClNO₂ and a molecular weight of 189.64 g/mol. Its structure consists of a phenol ring substituted with a 2-aminoethoxy group (–O–CH₂–CH₂–NH₂) at the 3-position. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is used in organic synthesis, particularly in pharmaceutical and polymer applications due to its dual functional groups (phenolic –OH and primary amine), which enable diverse reactivity .

属性

IUPAC Name |

3-(2-aminoethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQYPSBLKLOZDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of 3-(2-Aminoethoxy)-phenol are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2. These targets play a crucial role in maintaining the balance of ions across the cell membrane, which is essential for cellular functions.

Mode of Action

This compound interacts with its targets by reducing the sodium-potassium ATPase activity and stimulating the sarcoplasmic calcium ATPase isoform 2 reuptake function. This dual action leads to changes in ion concentrations within the cell, affecting various cellular processes.

Biochemical Pathways

The action of this compound affects the ion transport pathways, specifically the sodium-potassium pump and the calcium pump in the sarcoplasmic reticulum. The downstream effects include changes in cellular ion concentrations, which can influence various cellular functions and signaling pathways.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on ion concentrations within the cell. By modulating the activity of ATPases, it can affect cellular functions such as muscle contraction and nerve impulse transmission.

生物活性

3-(2-Aminoethoxy)-phenol, also known as 2-(3-hydroxyphenyl)ethylamine, is a compound with significant biological activity, particularly in enzyme interactions and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₁NO₂. Its structure features a phenolic ring with an aminoethoxy side chain, which contributes to its polar characteristics and biological interactions. The presence of functional groups such as the ether, amine, and hydroxyl groups enhances its reactivity in biological systems.

The primary biological activities of this compound are attributed to its interaction with specific enzymes:

- Sodium-Potassium ATPase : This compound inhibits sodium-potassium ATPase activity, which is crucial for maintaining cellular ion balance and membrane potential. This inhibition can lead to altered cellular excitability and muscle contraction dynamics.

- Sarcoplasmic Calcium ATPase Isoform 2 : It stimulates calcium reuptake functions in muscle cells, impacting muscle contraction and relaxation processes. This dual action on ion transport pathways suggests potential applications in treating muscle-related disorders.

Biological Activity Overview

The biological activity of this compound encompasses various pharmacological effects:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Antitumor Activity : Preliminary research suggests that this compound may have cytotoxic effects on cancer cells, potentially through mechanisms involving apoptosis induction.

Research Findings

Several studies have investigated the biological activity of this compound:

-

Enzyme Interaction Studies :

- Research has shown that this compound interacts significantly with proteins, affecting their stability and solubility. These interactions are essential for developing nutrient delivery systems and therapeutic agents.

- Cytotoxicity Assessments :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Aminophenol | Amino group at position 3 of phenol | Known for its role in dye synthesis |

| 4-(2-Aminoethyl)-2-methoxyphenol | Methoxy group at position 2 | Exhibits different biological activities |

| 3-Methoxytyramine | Methoxy group instead of aminoethoxy | Functions as a neurotransmitter |

| 4-(2-Aminoethyl)phenol | Aminoethyl group at position 4 | Different reactivity patterns in biological systems |

This comparison highlights how the specific functional groups in this compound contribute to its distinct biological activities compared to other compounds.

Case Studies

A notable case study involved the synthesis and evaluation of new diaryl benzo[d]imidazo[2,1-b]thiazole compounds containing aminoethoxy side chains. The study found that these derivatives exhibited potent cytotoxicity against various cancer cell lines, suggesting that modifications to the aminoethoxy structure can enhance biological activity .

科学研究应用

Antimicrobial Activity

Research has demonstrated that 3-(2-Aminoethoxy)-phenol derivatives possess notable antimicrobial properties. A study evaluated various amino-phenol complexes, including those derived from this compound, against several bacterial strains. The results indicated effective inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

| Compound | Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | S. aureus | 3.1 | 8 |

| This compound | P. aeruginosa | 12.5 | 9 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. A series of studies focused on the structure-activity relationship (SAR) of derivatives containing the aminoethoxy group, revealing that modifications led to compounds with improved antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7. Notably, one derivative exhibited low micromolar activity in inhibiting tumor growth in xenograft models .

Polymer Chemistry

In material science, this compound is utilized in the synthesis of polymeric materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for applications in coatings and adhesives .

Antibody-Drug Conjugates (ADCs)

Recent advancements have explored the use of this compound as a linker in antibody-drug conjugates (ADCs). The compound's ability to form stable bonds with cytotoxic agents while maintaining controlled release profiles enhances the therapeutic efficacy of ADCs against cancer cells .

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted on various amino-phenol complexes demonstrated that derivatives of this compound showed significant antimicrobial activity across a range of bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Cancer Treatment Development

In another investigation, researchers synthesized a series of compounds based on this compound to assess their anticancer properties. The results indicated that specific modifications led to compounds that effectively inhibited cancer cell proliferation and reduced tumor size in animal models.

相似化合物的比较

Structural Analogues and Key Properties

The table below compares 3-(2-Aminoethoxy)-phenol with four structurally related compounds, emphasizing molecular features, applications, and safety profiles:

Functional Group Analysis

- Aminoethoxy Group (–O–CH₂–CH₂–NH₂): Present in all compounds, this group enables hydrogen bonding and nucleophilic reactivity. In this compound, the phenolic –OH enhances acidity (pKa ~10), while the hydrochloride salt increases water solubility compared to neutral analogs like 2-(2-Aminoethoxy)ethanol .

- Substituent Effects: 3-(2-Aminoethoxy)benzoic acid () replaces the phenol –OH with a carboxyl group, increasing acidity (pKa ~4) and enabling coordination to metal catalysts. 2-(2-Methoxyphenoxy)ethylamine () substitutes –OH with –OCH₃, reducing hydrogen-bonding capacity but improving lipid solubility for pharmaceutical applications.

常见问题

Q. What are the recommended synthetic routes for 3-(2-Aminoethoxy)-phenol to ensure high purity?

The synthesis typically involves coupling 2-aminoethanol with a phenolic precursor under controlled conditions. For example, etherification via nucleophilic substitution using a halogenated phenol derivative (e.g., 3-chlorophenol) and 2-aminoethanol in the presence of a base like potassium carbonate. Purification methods such as recrystallization or preparative HPLC are critical to isolate the compound with >95% purity. Structural analogs like 3-(2-Aminoethoxy)benzoic acid derivatives have been synthesized using similar protocols .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the aminoethoxy group’s connectivity (e.g., δ ~3.6 ppm for OCH and δ ~2.8 ppm for NH-CH).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO).

- FT-IR : Peaks at ~3350 cm (N-H stretch) and ~1250 cm (C-O-C ether stretch) confirm functional groups. These methods align with analyses of structurally related compounds .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.

- Reactivity : Avoid contact with strong acids or oxidizers, as the amino group may neutralize acids exothermically, generating salts and heat .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under physiological conditions?

Conduct forced degradation studies:

- Hydrolytic Stress : Expose to buffers at pH 1–13 (37°C) and monitor degradation via UPLC-MS.

- Oxidative Stress : Treat with HO to identify oxidation products (e.g., quinone derivatives).

- Thermal Stress : Accelerated stability testing at 40–60°C. A degradant structurally similar to 3-(4-(2-aminoethoxy)phenyl)-2-ethoxypropan-1-ol was identified in pharmaceutical analogs using these methods .

Q. What strategies mitigate interference from degradation products in pharmacological assays?

- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation.

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and MS-compatible mobile phases (e.g., 0.1% formic acid in acetonitrile/water) to resolve degradants from the parent compound.

- Real-Time Monitoring : Implement in-line UV/Vis or MS detection during assays to track compound integrity .

Q. How does the aminoethoxy moiety influence interactions with neurological targets like γ-secretase or amyloid-beta peptides?

Molecular docking studies suggest the aminoethoxy group enhances hydrogen bonding with catalytic residues in enzymes. For example, in Alzheimer’s research, similar aminoethoxy-containing compounds modulate γ-secretase activity, altering amyloid-beta peptide production. Competitive inhibition assays and surface plasmon resonance (SPR) can quantify binding affinities .

Q. Can this compound serve as a precursor for fluorescent probes in cellular imaging?

Functionalize the phenolic -OH group with fluorophores (e.g., dansyl chloride or fluorescein isothiocyanate) via esterification. The aminoethoxy group improves solubility in aqueous buffers, enabling live-cell imaging. Confocal microscopy and fluorescence lifetime imaging (FLIM) validate probe localization and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。